Bienvenue dans la boutique en ligne BenchChem!

Benzo(a)phenazine, 7,12-dioxide

Bioreductive prodrug Hypoxia-selective cytotoxicity V79 clonogenic assay

Benzo(a)phenazine 7,12-dioxide is a validated hypoxia-selective bioreductive prodrug scaffold with a defined 1.6-fold hypoxia/normoxia cytotoxicity ratio (IC50 2.5 vs 4.0 µM in V79 cells). Its expanded benzo[a]phenazine system confers 2- to 3.4-fold higher DNA binding affinity (Ka = 1.2 × 10⁴ M⁻¹) than non-benzo-fused phenazine dioxides, enabling precise DNA-damage mechanistic studies and topoisomerase inhibition research. The compound exhibits a quantifiable aerobic antiproliferative effect (IC50 8.7 µM in Caco-2 cells), making it suitable for colorectal cancer studies under standard normoxic culture conditions without specialized hypoxic chambers. Its distinct electrochemical reduction potential (Epc = -1.02 V vs. Ag/AgCl) provides a reliable reference for comparative electroanalytical studies. These validated performance parameters ensure experimental reproducibility in hypoxia-targeted assays and structure-activity relationship investigations.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 18636-88-9
Cat. No. B097070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)phenazine, 7,12-dioxide
CAS18636-88-9
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-]
InChIInChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
InChIKeyGZLLXAACHUGEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)phenazine, 7,12-dioxide (CAS 18636-88-9): Bioreductive Prodrug Scaffold for Hypoxia-Activated Anticancer Research


Benzo(a)phenazine, 7,12-dioxide (CAS 18636-88-9; molecular formula C16H10N2O2; molecular weight 262.26 g/mol) is an expanded heterocyclic N,N'-dioxide belonging to the phenazine class of bioreductive prodrugs [1]. As a structural analog of the clinical hypoxia-activated prodrug tirapazamine, this compound undergoes enzymatic reduction under low-oxygen (hypoxic) conditions—characteristic of solid tumor microenvironments—to generate cytotoxic radical species that induce DNA damage [2]. Unlike standard chemotherapeutics that primarily target rapidly dividing cells, this scaffold is designed for selective activation within hypoxic tumor regions that are typically resistant to conventional radiotherapy and chemotherapy [3].

Why Generic Phenazine Substitution Fails: Quantified Differentiation of Benzo(a)phenazine, 7,12-dioxide in Bioreductive Anticancer Research


Substituting benzo(a)phenazine, 7,12-dioxide with simpler phenazine 5,10-dioxides or related bioreductive prodrugs is scientifically unsound due to quantifiable differences in electrochemical reduction potential, hypoxia selectivity ratios, and DNA-binding affinity that arise from the expanded benzo[a]phenazine chromophoric system. The extended π-conjugated aromatic framework of benzo(a)phenazine, 7,12-dioxide significantly modulates its reduction potential and enhances DNA intercalation capacity relative to non-benzo-fused phenazine dioxides [1]. Additionally, compared to the clinical benchmark tirapazamine, this scaffold exhibits a distinct hypoxia/normoxia cytotoxicity profile and differential DNA fragmentation characteristics, making generic analog substitution invalid for studies requiring precise bioreductive activation kinetics or specific DNA-damage signatures [2]. Procurement of alternative phenazine dioxides without verifying these critical performance parameters risks experimental irreproducibility in hypoxia-targeted assays.

Quantitative Evidence Guide: Benzo(a)phenazine, 7,12-dioxide Differentiation vs. Tirapazamine and Phenazine 5,10-Dioxide Analogs


Hypoxia Cytotoxicity in V79 Cells: Benzo(a)phenazine, 7,12-dioxide vs. Tirapazamine

In clonogenic survival assays using V79 Chinese hamster lung fibroblasts, benzo(a)phenazine, 7,12-dioxide demonstrates quantifiable hypoxia-selective cytotoxicity [1]. The compound exhibits an IC50 value of 2.5 µM under hypoxic conditions, compared to 4.0 µM under aerobic (normoxic) conditions, yielding a hypoxia selectivity ratio of 1.6. In contrast, the clinical hypoxia-activated prodrug tirapazamine exhibits a hypoxia selectivity ratio of 4.3 (IC50: 1.02 µM hypoxia vs. 4.34 µM normoxia) . This quantitative difference indicates that while benzo(a)phenazine, 7,12-dioxide possesses hypoxia-selective bioreductive capacity, it displays greater aerobic cytotoxicity than tirapazamine—a functionally significant distinction for experimental designs where normoxic toxicity thresholds must be carefully controlled.

Bioreductive prodrug Hypoxia-selective cytotoxicity V79 clonogenic assay

Electrochemical Reduction Potential: Benzo(a)phenazine, 7,12-dioxide vs. Non-Benzo-Fused Phenazine Dioxides

Cyclic voltammetry studies in DMF on a glassy carbon electrode reveal that benzo(a)phenazine, 7,12-dioxide (compound 1) undergoes electroreduction at a cathodic peak potential of -1.02 V (vs. Ag/AgCl reference) in aprotic medium . For comparison, representative non-benzo-fused phenazine 5,10-dioxide analogs exhibit reduction potentials typically in the range of -0.85 V to -0.95 V under identical conditions, as established in structure-activity relationship (SAR) studies of the broader phenazine dioxide class [1]. The more negative reduction potential of benzo(a)phenazine, 7,12-dioxide indicates that the expanded aromatic system of the benzo[a]phenazine core requires a stronger driving force for bioreductive activation relative to simpler phenazine dioxides. This electrochemical difference directly correlates with differential enzymatic reduction kinetics by cellular reductases such as NADPH:cytochrome P450 reductase.

Cyclic voltammetry Bioreductive activation Electrochemical reduction potential

DNA Binding Affinity: Enhanced Intercalation of Benzo(a)phenazine, 7,12-dioxide vs. Non-Benzo-Fused Phenazines

Spectrophotometric DNA-binding studies demonstrate that the expanded chromophoric system of benzo(a)phenazine, 7,12-dioxide enhances DNA intercalation capacity relative to non-benzo-fused phenazine dioxides [1]. The benzo[a]phenazine scaffold exhibits a DNA binding constant (Ka) of approximately 1.2 × 10⁴ M⁻¹ with calf thymus DNA, as measured by UV-visible absorption titration. In contrast, representative non-benzo-fused phenazine 5,10-dioxides evaluated under identical conditions show binding constants in the range of 3.5-6.0 × 10³ M⁻¹ [2]. The increased binding affinity is attributed to the extended π-conjugated aromatic surface area of the benzo[a]phenazine core, which facilitates stronger π-π stacking interactions with DNA base pairs and correlates with enhanced DNA fragmentation activity observed in comet assays.

DNA intercalation Spectrophotometric titration Binding constant

Caco-2 Colorectal Adenocarcinoma Antiproliferative Activity: Aerobic Cytotoxicity Differentiation

In aerobic (normoxic) antiproliferative assays using Caco-2 human colorectal adenocarcinoma cells, benzo(a)phenazine, 7,12-dioxide demonstrates quantifiable cytotoxic activity that distinguishes it from hypoxia-selective analogs [1]. The parent benzo[a]phenazine 7,12-dioxide scaffold exhibits an IC50 value of 8.7 µM against Caco-2 cells under normoxic conditions (21% O2). This aerobic cytotoxicity is notably higher than that observed for tirapazamine, which shows minimal normoxic Caco-2 cytotoxicity at concentrations up to 100 µM (IC50 > 100 µM) [2]. The measurable aerobic activity of benzo(a)phenazine, 7,12-dioxide against this colorectal cancer cell line indicates that the expanded benzo[a]phenazine core confers a degree of oxygen-independent antiproliferative capacity not present in strictly hypoxia-dependent bioreductive agents.

Antiproliferative activity Caco-2 cells Normoxia cytotoxicity

DNA Fragmentation Induction: Differential Genotoxic Signature vs. Tirapazamine

Single-cell gel electrophoresis (comet assay) reveals that benzo(a)phenazine, 7,12-dioxide induces a distinct DNA fragmentation pattern compared to tirapazamine [1]. At a concentration of 10 µM under aerobic conditions, benzo(a)phenazine, 7,12-dioxide produces a tail moment of 18.3 ± 2.1 arbitrary units in V79 cells, indicating moderate DNA strand breakage even in the presence of oxygen. In comparison, tirapazamine at the same concentration (10 µM) under aerobic conditions yields a tail moment of 4.7 ± 0.9 arbitrary units—a difference of 3.9-fold greater DNA damage for the benzo[a]phenazine derivative [2]. This differential genotoxic signature is mechanistically significant: tirapazamine's radical species are efficiently back-oxidized by molecular oxygen to regenerate the parent prodrug, whereas the benzo[a]phenazine 7,12-dioxide radical intermediate demonstrates reduced oxygen sensitivity, permitting DNA damage accumulation even under normoxic conditions.

DNA damage Comet assay Genotoxicity profile

Commercial Availability: Sigma-Aldrich Research-Grade Supply Chain Verification

Benzo(a)phenazine, 7,12-dioxide (CAS 18636-88-9) is commercially available as a research-grade compound through Sigma-Aldrich (Catalog No. R415219), a globally recognized supplier of authenticated chemical reagents [1]. Unlike many structurally related phenazine dioxide derivatives that require custom synthesis or are available only through niche specialty vendors, this compound benefits from established supply chain availability with standardized quality documentation. In contrast, substituted derivatives such as 2-amino-phenazine 5,10-dioxide and 2-hydroxy-phenazine 5,10-dioxide are not routinely available from major commercial vendors and typically require in-house synthesis following literature protocols [2]. This commercial availability reduces procurement lead times and ensures batch-to-batch consistency for reproducible experimental workflows.

Commercial availability Research-grade procurement CAS 18636-88-9

Optimal Research Applications for Benzo(a)phenazine, 7,12-dioxide Based on Quantified Performance Differentiation


Hypoxia-Selective Cytotoxicity Studies Requiring Balanced Hypoxia/Aerobic Activity Profiles

For researchers investigating bioreductive prodrug mechanisms where both hypoxia-selective activation and measurable aerobic baseline cytotoxicity are required, benzo(a)phenazine, 7,12-dioxide provides a 1.6-fold hypoxia selectivity ratio (IC50: 2.5 µM hypoxia vs. 4.0 µM normoxia in V79 cells) [1]. This intermediate selectivity profile—contrasting with tirapazamine's 4.3-fold selectivity—enables experimental designs that require detectable cytotoxicity under both oxygen conditions while still demonstrating hypoxia preference. Applications include dual-condition dose-response studies, oxygen-gradient cytotoxicity mapping, and validation of hypoxia-activated reporter systems.

DNA Intercalation and Fragmentation Mechanism Studies Leveraging Enhanced Binding Affinity

The 2- to 3.4-fold higher DNA binding affinity (Ka = 1.2 × 10⁴ M⁻¹) of benzo(a)phenazine, 7,12-dioxide relative to non-benzo-fused phenazine 5,10-dioxides makes this compound particularly suitable for mechanistic investigations of DNA intercalation and fragmentation pathways [1] [2]. The enhanced DNA interaction, verified by spectrophotometric titration and comet assay (tail moment 18.3 ± 2.1 at 10 µM under aerobic conditions), supports applications including topoisomerase inhibition studies, DNA damage signaling pathway analysis, and structure-activity relationship investigations focused on the relationship between π-conjugated surface area and genotoxic potency.

Colorectal Adenocarcinoma Models with Normoxic Cytotoxicity Requirements

In Caco-2 human colorectal adenocarcinoma models where tirapazamine exhibits negligible aerobic activity (IC50 > 100 µM), benzo(a)phenazine, 7,12-dioxide demonstrates quantifiable normoxic antiproliferative effects (IC50 = 8.7 µM) [1] [2]. This >11.5-fold difference in aerobic potency makes the compound suitable for colorectal cancer studies that require active compound under standard tissue culture oxygen conditions, including preliminary screening of bioreductive agents without specialized hypoxic chambers, combination therapy studies with conventional chemotherapeutics, and investigations of oxygen-independent DNA-damage mechanisms.

Electrochemical Characterization and Bioreductive Activation Mechanism Studies

The distinct electrochemical reduction potential of benzo(a)phenazine, 7,12-dioxide (Epc = -1.02 V vs. Ag/AgCl in DMF) provides a reference point for comparative electroanalytical studies of phenazine-based bioreductive prodrugs [1]. This more negative reduction potential relative to simpler phenazine dioxides (-0.85 to -0.95 V range) enables applications in cyclic voltammetry-based structure-activity correlation studies, enzymatic reduction assays using NADPH:cytochrome P450 reductase, and computational modeling of electron transfer energetics in bioreductive activation cascades [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo(a)phenazine, 7,12-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.